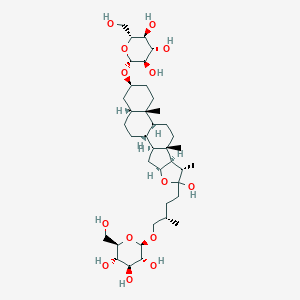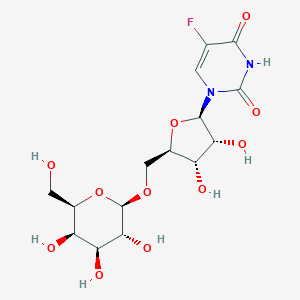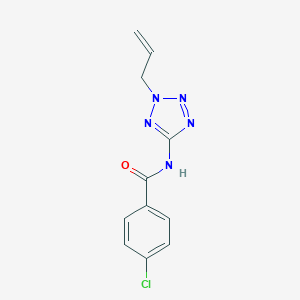
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide, also known as ATFA, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic effects. ATFA is a tetrazole-based compound that has been synthesized and studied for its potential use in various applications.
作用機序
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide is not fully understood, but studies have shown that it can interact with various proteins and enzymes in cells. One proposed mechanism is that N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide can bind to DNA and induce apoptosis in cancer cells. Another proposed mechanism is that N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide can inhibit the activity of enzymes involved in inflammation, leading to a reduction in pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In inflammation, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB and MAPK signaling pathways. In neurodegenerative diseases, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic effects. However, there are also limitations to its use in experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide, including further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on the development of N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide derivatives with improved properties, such as increased potency or reduced toxicity. Finally, studies could explore the use of N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide in combination with other drugs or therapies for enhanced therapeutic effects.
Conclusion
In conclusion, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide is a tetrazole-based compound that has gained attention in the scientific community due to its potential therapeutic effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has shown promise in cancer treatment, inflammation, and neurodegenerative diseases, but further research is needed to fully understand its potential applications.
合成法
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide can be synthesized using a variety of methods, including the reaction of 3-fluorobenzoyl chloride with sodium azide and allylamine. This reaction produces a tetrazole ring, which is the core structure of N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide. The resulting product can be purified using various techniques, such as column chromatography, recrystallization, or HPLC.
科学的研究の応用
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been studied for its potential use in various applications, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Inflammation is another area of research, where N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide has been studied for its potential neuroprotective effects.
特性
製品名 |
N-(2-allyl-2H-tetraazol-5-yl)-3-fluorobenzamide |
|---|---|
分子式 |
C11H10FN5O |
分子量 |
247.23 g/mol |
IUPAC名 |
3-fluoro-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10FN5O/c1-2-6-17-15-11(14-16-17)13-10(18)8-4-3-5-9(12)7-8/h2-5,7H,1,6H2,(H,13,15,18) |
InChIキー |
WNQUZPLADABWTD-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F |
正規SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















